molecular formula C12H14N2O2 B2445682 3-Isonicotinoyl-1-methylpiperidin-2-one CAS No. 91566-92-6

3-Isonicotinoyl-1-methylpiperidin-2-one

Cat. No.: B2445682
CAS No.: 91566-92-6
M. Wt: 218.256
InChI Key: CTTORJWIIBULRF-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidinone and Isonicotinoyl Scaffolds in Medicinal Chemistry and Chemical Biology

The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. The piperidine (B6355638) ring is one of the most important scaffolds in pharmaceutical research. researchgate.net Piperidinone derivatives are recognized for their diverse biological activities, which has led to their use in the development of various therapeutic agents. For instance, the 4-piperidone (B1582916) core is utilized as an intermediate in the synthesis of chemicals and drugs. nih.gov These scaffolds are considered valuable templates in drug design due to their ability to adopt various conformations and present substituents in well-defined spatial orientations, allowing for precise interactions with biological targets.

Similarly, the isonicotinoyl moiety, derived from isonicotinic acid (a pyridine (B92270) derivative), is a critical component in numerous established drugs. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility and bioavailability. mdpi.com The pyridine ring within the isonicotinoyl group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. mdpi.com Derivatives of isonicotinic acid have been investigated for a range of therapeutic applications, including anti-inflammatory and antituberculosis activities. nist.gov

The table below summarizes the key attributes of these two important scaffolds.

ScaffoldKey FeaturesExamples of Biological Relevance
Piperidinone Six-membered nitrogen-containing heterocycle with a ketone functional group. nih.govCore structure in analgesics, acetylcholinesterase inhibitors, and other CNS-active agents. researchgate.netontosight.ai
Isonicotinoyl A derivative of pyridine-4-carboxylic acid.Found in antitubercular drugs (e.g., isoniazid), anti-inflammatory agents, and other therapeutic compounds. nist.gov

Overview of Research Trajectories for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are of immense interest in organic and medicinal chemistry. smolecule.com They form the backbone of a significant portion of all physiologically active pharmaceuticals, with over 75% of FDA-approved drugs containing such moieties. smolecule.com The research in this area is dynamic, with continuous efforts to synthesize novel heterocyclic systems and explore their biological potential.

Current research trends focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient, stereoselective, and environmentally friendly methods to construct complex heterocyclic molecules. google.com

Target-Oriented Synthesis: The design and synthesis of heterocyclic compounds are often guided by specific biological targets, such as enzymes, receptors, or nucleic acids, implicated in various diseases.

Diversity-Oriented Synthesis: This approach aims to create large collections of structurally diverse heterocyclic compounds for high-throughput screening to identify new lead compounds for drug discovery.

Investigation of Structure-Activity Relationships (SAR): A crucial aspect of medicinal chemistry is to understand how modifications to the structure of a heterocyclic compound affect its biological activity. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(pyridine-4-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-8-2-3-10(12(14)16)11(15)9-4-6-13-7-5-9/h4-7,10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTORJWIIBULRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Isonicotinoyl 1 Methylpiperidin 2 One and Its Analogues

Established Synthetic Routes to the 1-Methylpiperidin-2-one Core

The 1-methylpiperidin-2-one moiety serves as the foundational scaffold of the target compound. Its synthesis can be achieved through various methodologies, ranging from traditional cyclization reactions to modern, efficiency-focused protocols.

Classical methods for constructing the 2-piperidone ring often rely on the intramolecular cyclization of linear precursors. One of the most established methods is the Dieckmann condensation of aminodicarboxylate esters. researchgate.net This approach typically involves the reaction of a primary amine (in this case, methylamine) with two equivalents of an acrylate ester, such as methyl or ethyl acrylate. The resulting bis-ester undergoes a base-catalyzed intramolecular cyclization to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone (B1582916), which can be a precursor to the 2-piperidone scaffold. researchgate.net Careful control of reaction conditions is crucial, as the reversibility of the Dieckmann reaction can lead to ring-opening of the product. researchgate.net

Another versatile strategy involves the formation of lactams from acyclic δ-amino carboxylates. mdma.ch For instance, enantiopure sulfinimines have been used as chiral building blocks which, after a series of transformations, can yield precursors that are cyclized to form the piperidin-2-one ring. mdma.ch

To enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique often leads to a significant reduction in reaction times, increased product yields, and higher purity compared to conventional heating methods. nih.govresearchgate.net In the context of synthesizing piperidinone-related structures, microwave irradiation has been successfully employed. For example, a multi-component reaction to form a spiro compound involving 1-methylpiperidin-4-one was completed in 6 minutes under microwave conditions, whereas the conventional method required 6-7 hours. nih.gov The application of microwave energy can accelerate the key bond-forming steps in the synthesis of heterocyclic scaffolds, making it an attractive method for the rapid generation of the 1-methylpiperidin-2-one core. researchgate.netnih.govmdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
FeatureConventional MethodMicrowave-Assisted MethodReference
Reaction Time Hours (e.g., 6-7 hours)Minutes (e.g., 6 minutes) nih.gov
Energy Consumption HighLow nih.gov
Product Yield Often lowerGenerally higher nih.govresearchgate.net
Environmental Impact Larger solvent volumeReduced solvent use, considered "greener" nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov These strategies are increasingly used for the synthesis of complex N-containing heterocycles. hse.ru

One such strategy involves a four-component reaction for the stereoselective synthesis of novel piperidine-containing pyridinium salts. This Michael–Mannich–cyclization cascade uses dicyano olefins, aromatic aldehydes, pyridinium halogenides, and ammonium acetate as a nitrogen source to construct the piperidin-2-one ring with three stereogenic centers. hse.ru Another approach utilizes an organophotocatalyzed [1 + 2 + 3] strategy to access diverse 2-piperidinones from simple starting materials like ammonium salts, alkenes, and unsaturated carbonyl compounds under mild conditions. researchgate.net Pseudo five-component reactions have also been developed, reacting aromatic aldehydes, anilines, and alkyl acetoacetates to afford substituted piperidines. researchgate.net These MCRs provide a powerful and environmentally friendly pathway to highly functionalized piperidinone cores. hse.ruresearchgate.net

Isonicotinoylation and Related Acylation Reactions

The introduction of the isonicotinoyl group at the C-3 position of the 1-methylpiperidin-2-one ring is a key acylation step. This transformation is typically achieved by first generating an enolate or a similar nucleophilic species at the α-carbon of the lactam carbonyl group. This is followed by quenching the nucleophile with a suitable electrophilic isonicotinoyl source.

The general process involves treating 1-methylpiperidin-2-one with a strong base, such as lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to form the corresponding lithium enolate. This enolate is then reacted with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride or an active ester, to yield 3-isonicotinoyl-1-methylpiperidin-2-one. The choice of base and reaction conditions is critical to ensure selective C-acylation over potential N-acylation or other side reactions.

Strategies for Chiral Synthesis and Stereochemical Control

Achieving stereochemical control is crucial in the synthesis of bioactive molecules. For 3-substituted piperidin-2-ones, the C-3 position is a stereocenter, and methods to control its configuration are highly valuable.

Another strategy is the chemo-enzymatic dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This approach combines chemical synthesis with biocatalysis, using enzymes like amine oxidases and ene-imine reductases to achieve high stereoselectivity. nih.gov Nickel-catalyzed reductive coupling has also been described as a method to access a wide range of chiral 3-substituted δ-lactams from organohalides and 3-chloro-δ-lactams, with chiral Bilm ligands being key to achieving high enantioselectivity. nih.gov

Table 2: Methods for Stereochemical Control in Piperidinone Synthesis
MethodDescriptionKey FeaturesReference(s)
Chiral Auxiliaries A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.D-phenylglycinol can be used to induce asymmetry during alkylation, yielding a single diastereomer. researchgate.net
Chemo-enzymatic Synthesis Combines chemical reactions with biocatalytic steps using enzymes.Provides high enantio- and regio-selectivity under mild conditions. nih.gov
Asymmetric Catalysis Uses a chiral catalyst to favor the formation of one enantiomer over the other.Nickel-catalyzed coupling with chiral ligands enables enantioselective synthesis of 3-substituted lactams. nih.gov

Derivatization and Structural Modification of the this compound Scaffold

Once the core scaffold is synthesized, further structural modifications can be performed to explore structure-activity relationships or to develop new chemical entities. These modifications can target the piperidine (B6355638) ring, the pendant isonicotinoyl group, or the ketone functionality.

For instance, the piperidine nitrogen can be a site for derivatization if the starting material is not N-methylated. N-benzylation is a common modification, achieved by reacting the piperidin-4-one precursor with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. researchgate.net The aromatic pyridine (B92270) ring of the isonicotinoyl moiety can undergo various reactions typical of pyridines, such as electrophilic substitution (if activated) or modification of substituents.

The ketone of the isonicotinoyl group could potentially be reduced to a secondary alcohol, converted to an oxime, or used in reactions to form new heterocyclic rings. Similarly, the lactam carbonyl of the piperidinone ring could be reduced to an amine, transforming the piperidin-2-one into a piperidine, a common structural motif in drug molecules. researchgate.net The synthetic routes used to produce analogs often involve alkylation or acylation at different positions, allowing for the creation of a diverse library of related compounds. acs.orgnih.gov

Introduction of Substituents on the Piperidinone Ring

The functionalization of the piperidinone ring, particularly at positions alpha to the carbonyl group, is a key strategy for creating analogues of this compound. The direct alkylation of N-alkyl-2-piperidones provides a reliable route for introducing substituents at the C3 position.

Detailed research into the alkylation of 1-methyl-2-piperidone has established efficient protocols. The process typically involves the generation of a lithium enolate using a strong base, followed by quenching with an alkylating agent cdnsciencepub.com. A common base used for this transformation is lithium dimethylamide, generated in situ from n-butyl lithium and dimethylamine cdnsciencepub.com. This method allows for the introduction of various alkyl groups in high yields. For instance, the reaction of the lithium enolate of 1-methyl-2-piperidone with methyl iodide or ethyl iodide proceeds efficiently to yield 1,3-dimethyl-2-piperidone and 1-methyl-3-ethyl-2-piperidone, respectively cdnsciencepub.com.

Further alkylation on an already substituted piperidinone, such as 1,3-dimethyl-2-piperidone, can also be achieved to produce bis-α-alkylated products cdnsciencepub.com. This demonstrates that the piperidinone ring of the target compound can potentially be substituted with more than one group at the C3 position, in addition to the isonicotinoyl moiety, or at other available positions. Asymmetric synthesis approaches have also been developed for producing specific stereoisomers of 3-substituted piperidin-2-ones, which is crucial for pharmaceutical applications researchgate.net. These methods often employ chiral auxiliaries to direct the stereochemical outcome of the alkylation step researchgate.net.

Table 1: Examples of Alkylation Reactions on 1-Methyl-2-piperidone
Starting MaterialAlkylating AgentBaseSolventProductYield (%)Reference
1-Methyl-2-piperidoneMethyl IodideLithium DimethylamideBenzene1,3-Dimethyl-2-piperidoneHigh cdnsciencepub.com
1-Methyl-2-piperidoneEthyl IodideLithium DimethylamideBenzene1-Methyl-3-ethyl-2-piperidone85% cdnsciencepub.com
1,3-Dimethyl-2-piperidoneEthyl IodideLithium DimethylamideBenzene1,3-Dimethyl-3-ethyl-2-piperidoneExcellent cdnsciencepub.com
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-oneMethyl Iodides-BuLiNot specified(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one91% researchgate.net

Modifications of the Isonicotinoyl Moiety

The isonicotinoyl moiety, a derivative of pyridine-4-carboxylic acid, offers several avenues for chemical modification. This functional group is a key component of the antitubercular drug isoniazid (B1672263) (isonicotinic acid hydrazide, INH), and a vast body of research exists on the derivatization of this scaffold nih.govresearchgate.net.

A primary strategy for modifying the isonicotinoyl group involves the carbonyl function. In analogues where the isonicotinoyl group is present as a hydrazide, it can be readily condensed with a wide range of aldehydes and ketones to form isonicotinoyl hydrazones researchgate.netmdpi.comresearchgate.net. This reaction introduces significant structural diversity. For example, isoniazid can be reacted with ortho-hydroxy acetophenone or various substituted benzaldehydes to produce a library of hydrazone derivatives researchgate.netnih.gov. This suggests that the ketone of this compound could be a target for similar derivatizations, potentially through conversion to a hydrazone or other carbonyl derivatives.

Another approach is the modification of the pyridine ring itself. While conservative changes to the pyridine ring of isoniazid, such as moving the nitrogen to the 2- or 3-position, can eliminate its biological activity, other substitutions may be tolerated nih.gov. Standard pyridine chemistry could be applied to introduce substituents onto the aromatic ring of the isonicotinoyl group. Furthermore, isonicotinoyl chloride serves as a versatile reagent for the acylation of hydroxyl and amine groups, highlighting the reactivity of the isonicotinoyl carbonyl group for forming esters and amides nih.gov. This reactivity can be harnessed to synthesize novel derivatives. For instance, N-substituted 2-isonicotinoylhydrazinecarboxamides can be synthesized from the reaction of isoniazid with various aryl isocyanates mdpi.com.

Table 2: Examples of Isonicotinoyl Hydrazone Derivatives
Isoniazid ReactantAldehyde/Ketone ReactantReaction ConditionsResulting Hydrazone MoietyReference
IsoniazidOrtho-hydroxy acetophenoneNot specifiedN'-{1-[2-hydroxyphenyl]ethylidene}isonicotinohydrazide nih.gov
Isoniazid4-Hydroxy-3-methoxy-benzaldehyde (Vanillin)Reflux in ethanolN'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide mdpi.com
Isoniazid4-[2-(4-methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]-benzaldehydeRefluxing acetic acid 50%Hydrazone with a thiazole-benzaldehyde moiety researchgate.net
IsoniazidVarious phenolic and furanyl aldehydesMechanochemical grindingSeries of phenolic and furanyl hydrazones researchgate.net

Hybridization Strategies with Other Privileged Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive compounds to create a single hybrid molecule mdpi.com. This approach aims to develop compounds with improved affinity, better efficacy, or a dual mode of action. Both the piperidinone and isonicotinoyl scaffolds are valuable building blocks for the synthesis of such hybrid molecules nih.govresearchgate.net.

One of the most powerful and widely used methods for creating hybrid molecules is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction" researchgate.net. This reaction forms a stable 1,2,3-triazole ring that serves as an effective linker between two different molecular scaffolds beilstein-journals.orgfrontiersin.org. This strategy can be readily applied to create hybrids of this compound. For example, an azide or alkyne functionality could be introduced onto either the piperidinone ring or the isonicotinoyl moiety, which would then be reacted with a complementary alkyne- or azide-functionalized privileged scaffold (e.g., another heterocycle, a natural product fragment, or a known enzyme inhibitor) nih.gov.

Examples from the literature demonstrate the versatility of this approach. Piperidone scaffolds have been hybridized with moieties like ibuprofen and curcumin mimics to generate novel anticancer agents nih.gov. Similarly, the isonicotinoyl group has been incorporated into hybrid molecules with scaffolds such as quinolin-2-one to explore new antimicrobial and anticancer activities researchgate.net. The synthesis of triazole-fused piperidine derivatives and other triazole-based hybrids highlights the broad applicability of click chemistry in generating diverse and complex molecular architectures nih.govresearchgate.net.

Table 3: Examples of Hybrid Molecules Incorporating Piperidinone or Isonicotinoyl Scaffolds
Core ScaffoldHybridized ScaffoldLinker/StrategyResulting Hybrid ClassReference
3,5-Diarylidene-4-piperidinoneIbuprofenAmino acid linkerPiperidone-Ibuprofen conjugates nih.gov
Quinolin-2-oneIsonicotinoylHydrazone bondQuinolin-2-one Isonicotinoyl Hydrazones researchgate.net
PiperazinopyridineSubstituted Tetrahydroisoquinoline1,2,3-Triazole (Click Chemistry)Triazole-linked pyridine hybrids nih.gov
PyrazoleVarious aromatic/aliphatic groups1,2,3-Triazole (Click Chemistry)Pyrazole-Triazole hybrids beilstein-journals.org

Structure Activity Relationship Sar and Structural Analysis of 3 Isonicotinoyl 1 Methylpiperidin 2 One Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this class of compounds identifies the essential structural features required for biological activity. The primary components include a hydrogen bond acceptor, a hydrophobic region, and a rigid scaffold that correctly orients these features.

The Isonicotinoyl Moiety : The pyridine (B92270) ring and its nitrogen atom are crucial for activity. The nitrogen at the 4-position of the pyridine ring (the "isonicotinoyl" aspect) is a key hydrogen bond acceptor. SAR studies on related compounds, such as isoniazid (B1672263), have demonstrated that the position of this nitrogen atom is critical; moving it to the 2- or 3-position (nicotinoyl or picolinoyl analogs) drastically reduces or abolishes activity. nih.gov This highlights the specific electronic and steric requirements of the target's binding pocket.

The Hydrazide Linker Analogy : In isoniazid, the hydrazide moiety is essential for its antimycobacterial activity. nih.gov In 3-isonicotinoyl-1-methylpiperidin-2-one, the ketone of the isonicotinoyl group and the amide of the piperidin-2-one ring serve a similar role as hydrogen bonding points and create a specific spatial arrangement.

The Piperidin-2-one Scaffold : The piperidin-2-one ring acts as a rigid scaffold. Its cyclic nature constrains the conformation of the molecule, reducing the entropic penalty upon binding to a target. ontosight.ai The lactam (cyclic amide) within this ring provides an additional point for hydrogen bonding interactions.

The N-Methyl Group : The methyl group on the piperidine (B6355638) nitrogen contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket. N-alkylation is a common strategy in medicinal chemistry to modulate potency and selectivity. nih.gov

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape of this compound derivatives is a key determinant of their biological activity. The relative orientation of the isonicotinoyl group and the piperidin-2-one ring system dictates how the molecule fits into a target's binding site.

Impact of Substituent Variation on Receptor Binding and Enzyme Modulation

Modifying the substituents on either the pyridine or the piperidin-2-one ring systematically alters the compound's electronic, steric, and hydrophobic properties, thereby influencing its biological activity.

Substitution on the Pyridine Ring : Based on SAR studies of the closely related isoniazid scaffold, substitutions on the pyridine ring are not well tolerated. Substitution at the 3-position (adjacent to the carbonyl linker) typically abolishes activity. nih.gov However, small substitutions at the 2-position, such as a methyl group, can be permitted and may result in activity comparable to the parent compound. nih.gov This suggests a tight fit in the binding pocket around the pyridine ring.

Substitution on the Piperidin-2-one Ring : The piperidine moiety is a common pharmacophore for various receptor ligands. researchgate.net Altering the N-substituent from a methyl to a larger alkyl or benzyl (B1604629) group can significantly impact binding affinity. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs, substitutions on the benzyl group influenced affinity for sigma receptors. researchgate.net Ring expansion of a five-membered pyrrolidine (B122466) ring to a six-membered piperidine ring in certain pyrovalerone derivatives resulted in a notable decrease in potency, indicating that the ring size of the nitrogen-containing heterocycle is a critical parameter for optimal binding. nih.gov

The following table summarizes SAR trends observed in structurally related compounds, which can be extrapolated to predict the effects of similar substitutions on this compound derivatives.

Compound Class Modification Position Substituent Impact on Activity Reference
Isoniazid AnalogsNitrogen IsomerizationPyridine RingN at position 3Abolished activity nih.gov
Isoniazid AnalogsNitrogen IsomerizationPyridine RingN at position 2Retained some activity nih.gov
Isoniazid AnalogsSubstitutionPyridine Ring (Pos. 2)MethylEquipotent to parent nih.gov
Isoniazid AnalogsSubstitutionPyridine Ring (Pos. 3)Methyl or FluoroInactive nih.gov
Pyrovalerone AnalogsRing Size VariationN-HeterocyclePiperidine (vs. Pyrrolidine)7-fold decrease in potency nih.gov
N-Aryl-2-pyridone DerivativesSubstitutionN-Aryl groupAdamantylFavored activity over cycloheptyl mdpi.com

Stereochemical Considerations in Ligand-Target Interactions

The 3-position of the piperidin-2-one ring in this compound is a chiral center. Consequently, the compound can exist as two distinct enantiomers, (R)- and (S)-3-isonicotinoyl-1-methylpiperidin-2-one. It is well-established that biological systems, being chiral themselves, often exhibit stereoselectivity, meaning one enantiomer may have significantly higher affinity or a different pharmacological profile than the other.

For many biologically active piperidine derivatives, the stereochemistry is a critical determinant of potency and efficacy. ontosight.ai For example, in studies of cathinone (B1664624) analogs, the S(−)-enantiomer is consistently more potent than its R(+) counterpart in various behavioral assays. nih.gov The synthesis of specific stereoisomers is therefore crucial for SAR studies. Asymmetric synthesis methods have been developed for related N-protected 3-methylpiperidin-2-ones to isolate and study single diastereoisomers, confirming that the spatial orientation of the substituent at the 3-position is fundamental to its biological function. researchgate.net The differential activity between enantiomers arises from the fact that only one can achieve the optimal three-point interaction with its specific binding site on a receptor or enzyme.

Molecular Mechanism of Action and Biochemical Target Identification Studies

Investigation of Protein-Ligand Interactions

Currently, there are no specific studies available in the public domain that detail the direct protein-ligand interactions of 3-Isonicotinoyl-1-methylpiperidin-2-one with its potential biological targets. While computational and experimental studies are crucial for elucidating the binding modes, affinities, and the specific amino acid residues involved in the interaction between a ligand and its protein target, such data for this particular compound has not been published.

General principles of protein-ligand interactions involve a combination of hydrophobic, electrostatic, and hydrogen bonding forces that dictate the stability of the ligand-protein complex. Molecular docking simulations, a common computational tool, could provide predictive insights into how this compound might bind to various protein active sites. However, without experimental validation through techniques such as X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry, the precise nature of these interactions remains speculative.

Enzyme Inhibition/Activation Studies

The inhibitory or activatory potential of this compound against various enzyme systems is a key area of investigation for determining its pharmacological profile. The following subsections detail the available information regarding its interaction with specific enzyme families.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

Direct experimental data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound is not currently available in published literature. However, the piperidinone scaffold, a core structural feature of this compound, is present in various molecules that have been investigated for their cholinesterase inhibitory activity.

Studies on other piperidinone derivatives have shown that this chemical class can exhibit inhibitory effects on both AChE and BChE. For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their potential to inhibit these enzymes. acgpubs.orgacgpubs.org In one such study, compounds were shown to inhibit both enzymes to varying degrees. acgpubs.orgacgpubs.org Specifically, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as a potent AChE inhibitor, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one demonstrated the best inhibition against BChE. acgpubs.org Another study on piperidone grafted spiropyrrolidines also reported compounds with significant AChE inhibitory activity. nih.gov

These findings suggest that the piperidinone moiety could serve as a foundational structure for the design of cholinesterase inhibitors. The specific substitutions on the piperidinone ring and the attached functional groups are critical in determining the potency and selectivity of inhibition. The isonicotinoyl and methyl groups of this compound would play a crucial role in its potential interaction with the active sites of AChE and BChE. However, without direct experimental evaluation, its activity remains unconfirmed.

Inhibitory Activity of Structurally Related Piperidinone Derivatives against AChE and BChE
CompoundTarget EnzymeIC50 (µM)Reference
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55 acgpubs.orgacgpubs.org
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBChE17.28 acgpubs.orgacgpubs.org
Piperidone grafted spiropyrrolidine 8hAChE1.88 nih.gov
Piperidone grafted spiropyrrolidine 8lAChE1.37 nih.gov

Note: The data in this table is for structurally related compounds and not for this compound.

DNA Gyrase and Related Topoisomerase Modulation

There are no published studies investigating the modulatory effects of this compound on DNA gyrase or other related topoisomerases. DNA gyrase is a critical bacterial enzyme involved in DNA replication, and its inhibition is a target for antibacterial agents. nih.gov The potential for this compound to interact with the ATP-binding site or the DNA-cleavage and re-ligation domain of DNA gyrase has not been explored.

Cytochrome P450 (CYP) Enzyme Interactions

The interaction of this compound with cytochrome P450 (CYP) enzymes has not been documented in the scientific literature. CYP enzymes are a superfamily of proteins responsible for the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions. nih.gov Investigating whether this compound acts as a substrate, inhibitor, or inducer of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) would be essential for its development as a therapeutic agent, but such data is currently unavailable.

Janus Kinase (JAK) Family Modulation

There is no direct evidence in the literature to suggest that this compound modulates the activity of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and JAK inhibitors are used in the treatment of various inflammatory diseases and cancers. nih.gov While some complex molecules incorporating an isonicotinoyl-piperidinyl moiety have been developed as JAK inhibitors, they are structurally distinct from this compound. google.comgoogle.com Therefore, any potential interaction between this specific compound and the JAK family remains to be investigated.

Role of 3 Isonicotinoyl 1 Methylpiperidin 2 One in Chemical Biology Research and Scaffold Development

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology, designed to detect and visualize specific molecules or biological processes within living systems. These probes often incorporate a fluorophore or another reporter group attached to a scaffold that directs the probe to its target.

The piperidin-2-one scaffold, being a versatile and synthetically accessible heterocyclic ring system, holds potential for the development of molecular probes. Its structure can be systematically modified to introduce functionalities that can interact with specific biological targets. For instance, the nitrogen and carbonyl groups of the lactam ring, as well as the substituents on the carbon backbone, can be altered to fine-tune binding affinity and selectivity.

Although the direct application of the 3-isonicotinoyl-1-methylpiperidin-2-one or the broader 3-carboxypiperidin-2-one scaffold in the design of molecular probes is not yet a prominent area of research, the underlying principles of probe development suggest its feasibility. By conjugating a fluorescent dye to the piperidin-2-one core, it is conceivable to create probes for imaging cellular components or tracking the distribution of drugs that share this scaffold. The development of such probes would be a valuable extension of the research into the biological activities of this class of compounds.

Scaffold Evolution in Drug Discovery Research

The evolution of a chemical scaffold is a cornerstone of modern drug discovery, where a core molecular structure is systematically modified to enhance its therapeutic properties. The piperidin-2-one ring is a privileged scaffold in medicinal chemistry, and the 3-carboxypiperidin-2-one variant has been notably explored in the development of kinase inhibitors. nih.govnih.gov

A prominent example of the evolution of this scaffold is in the discovery of novel inhibitors for the c-Met receptor tyrosine kinase, a key target in cancer therapy. Researchers have utilized the 3-carboxypiperidin-2-one scaffold as a building block to design potent and selective c-Met inhibitors. This work was inspired by the lead structure BMS-777607, a known c-Met inhibitor. nih.govrsc.org By replacing a part of the BMS-777607 structure with the 3-carboxypiperidin-2-one scaffold, scientists have been able to generate a new series of compounds with significant inhibitory activity against c-Met. nih.govnih.gov

The synthesis of these novel derivatives typically involves a multi-step process. A key step is the creation of the substituted piperidin-2-one ring, which can then be coupled with other aromatic or heterocyclic fragments to build the final inhibitor. The versatility of the piperidin-2-one scaffold allows for the introduction of various substituents at different positions, enabling a thorough exploration of the structure-activity relationship. nih.gov

The successful application of the 3-carboxypiperidin-2-one scaffold in the development of c-Met inhibitors highlights its importance as a valuable template in drug discovery. nih.govnih.gov This scaffold provides a rigid and defined three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with a biological target.

Strategies for Lead Compound Identification and Optimization

Lead identification and optimization are critical stages in the drug discovery pipeline, aiming to identify a promising drug candidate from a pool of initial "hits". danaher.combiobide.com The 3-carboxypiperidin-2-one scaffold has been central to lead optimization efforts in the pursuit of new c-Met inhibitors.

Once a lead compound like BMS-777607 is identified, medicinal chemists employ various strategies to improve its potency, selectivity, and pharmacokinetic properties. In the case of the 3-carboxypiperidin-2-one-based c-Met inhibitors, a key optimization strategy has been the exploration of structure-activity relationships (SAR). nih.govnih.gov This involves synthesizing a series of analogues with systematic modifications to the scaffold and evaluating their biological activity.

For instance, studies have shown that the introduction of small alkyl groups (such as methyl, ethyl, or n-butyl) at the α-position to the carboxyl group on the piperidin-2-one ring can significantly enhance the inhibitory effect on c-Met. nih.gov In contrast, compounds lacking a substituent at this position exhibit much weaker activity. nih.gov Similarly, substituting the α-proton with a chlorine atom has also been shown to increase activity. nih.gov

The data from these SAR studies are crucial for guiding the design of more effective inhibitors. By understanding how different structural modifications influence biological activity, researchers can make rational decisions to optimize the lead compound. The table below presents a summary of the c-Met kinase inhibitory activity for a series of compounds featuring the 3-carboxypiperidin-2-one scaffold, illustrating the impact of substitutions on potency.

CompoundSubstitution at α-positionc-Met IC50 (nM)
20aH>1000
20bCl81
20cMe8.6
20dEt15
20en-Bu21

This systematic approach to lead optimization, centered on the 3-carboxypiperidin-2-one scaffold, has led to the identification of compounds with potent c-Met inhibitory activity, demonstrating the power of this strategy in modern drug discovery. nih.gov

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provides a complete picture of the atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-Isonicotinoyl-1-methylpiperidin-2-one, both ¹H and ¹³C NMR would be critical.

¹H NMR would reveal the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration.

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule, including the carbonyl carbons of the lactam and ketone, and the carbons of the pyridine (B92270) ring and the piperidinone core.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the C=O (carbonyl) groups of the ketone and the amide (lactam), as well as C-N and C-H bonds within the piperidinone and pyridine rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The isonicotinoyl group, containing a pyridine ring conjugated with a carbonyl group, would be expected to exhibit characteristic absorption bands in the UV-Vis spectrum.

Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Expected Spectroscopic Data for this compound

Specific experimental data for this compound is not available in the cited literature. The following table represents predicted data based on the analysis of its structural components.

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring, the piperidinone ring, and the N-methyl group. The chemical shifts and coupling patterns would be indicative of their specific chemical environments.
¹³C NMR Resonances for the carbonyl carbons (ketone and lactam), aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperidinone ring and the N-methyl group.
IR (cm⁻¹) Strong absorption bands around 1650-1750 cm⁻¹ for the C=O stretching vibrations of the ketone and the lactam. Bands corresponding to C-N stretching and aromatic C=C and C=N stretching from the pyridine ring.
UV-Vis (nm) Absorption maxima characteristic of the π → π* and n → π* transitions of the conjugated isonicotinoyl system.
Mass Spec (m/z) A molecular ion peak corresponding to the exact molecular weight of the compound. Fragmentation patterns could reveal the loss of the isonicotinoyl group or fragments from the piperidinone ring.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For a research compound like this compound, these methods are crucial for assessing its purity and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A validated HPLC method would be developed to separate this compound from any starting materials, byproducts, or degradation products. The choice of stationary phase (e.g., C18) and mobile phase would be optimized to achieve good resolution and peak shape. The purity of the compound is typically determined by the area percentage of its peak in the chromatogram. Studies on related isonicotinoyl hydrazones have utilized reversed-phase HPLC (RP-HPLC) for analysis.

High-Resolution Mass Spectrometry (HRMS): When coupled with a chromatographic technique such as HPLC (LC-HRMS), HRMS provides a powerful tool for both separation and highly accurate mass determination. This is invaluable for confirming the elemental composition of the target compound and for identifying any impurities present in the sample, even at trace levels. For instance, HRMS has been used to confirm the calculated mass of N-protected 3-methylpiperidin-2-one (B1294715) derivatives. researchgate.net

Chromatographic Purity Analysis of this compound

Specific experimental parameters for this compound are not available in the cited literature. The following table outlines typical conditions that would be established for its analysis.

Technique Typical Parameters Purpose
HPLC Column: C18 reversed-phase; Mobile Phase: Gradient of water and acetonitrile/methanol with a modifier like formic acid or trifluoroacetic acid; Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the compound.To determine the purity of the synthesized compound and to quantify it in various matrices.
HRMS Coupled with HPLC (LC-HRMS), utilizing electrospray ionization (ESI) to generate ions.To confirm the elemental composition of the main peak and to identify the structure of any impurities based on their accurate mass and fragmentation patterns.

Future Research Directions and Unexplored Avenues for 3 Isonicotinoyl 1 Methylpiperidin 2 One

Novel Synthetic Innovations and Green Chemistry Integration

The advancement of 3-Isonicotinoyl-1-methylpiperidin-2-one from a laboratory curiosity to a viable lead compound hinges on the development of efficient, scalable, and environmentally sustainable synthetic routes. Current synthetic strategies for related piperidinones often rely on multi-step processes that may not be suitable for large-scale production. researchgate.net Future research should focus on pioneering novel synthetic methodologies.

Key areas for innovation include:

Catalytic Asymmetric Synthesis : Developing methods for the enantioselective synthesis of the chiral 3-substituted piperidinone core is paramount. Recent breakthroughs in rhodium-catalyzed asymmetric reductive Heck reactions for creating 3-substituted piperidines from pyridine (B92270) precursors could be adapted for this purpose. acs.org Such methods would provide access to enantiomerically pure starting materials, which is crucial for studying stereoisomeric effects. acs.orgresearchgate.net

Flow Chemistry : Transitioning from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, reaction control, and scalability. A flow-based process could streamline the acylation of the 3-position and the final cyclization, reducing reaction times and improving yield and purity.

Biocatalysis : The use of enzymes, such as oxidases and reductases, offers a highly selective and environmentally friendly route to chiral piperidines and their precursors. acs.org Research into identifying or engineering an enzyme to catalyze the key bond-forming reactions in the synthesis of this compound could represent a significant leap in green production.

Integrating green chemistry principles is essential for modern pharmaceutical development. mdpi.com This involves minimizing waste, avoiding hazardous solvents, and improving atom economy.

Synthetic ParameterHypothetical Traditional ApproachProposed Green Chemistry ApproachAnticipated Benefit
Catalyst Stoichiometric strong bases (e.g., LDA)Transition metal catalyst (e.g., Rh, Ni) or BiocatalystHigher selectivity, lower waste, milder conditions. acs.orgresearchgate.net
Solvent Chlorinated solvents (e.g., Dichloromethane)Supercritical fluids (e.g., scCO₂) or bio-based solvents (e.g., 2-MeTHF)Reduced environmental impact and toxicity.
Process Multi-step batch synthesisOne-pot reaction or continuous flow synthesisImproved efficiency, safety, and scalability. researchgate.net
Atom Economy Moderate (use of protecting groups)High (catalytic C-H activation for acylation)Maximized incorporation of starting materials into the final product.

Identification of Undiscovered Biochemical Targets

The hybrid nature of this compound suggests it may interact with a range of biochemical targets. The isonicotinoyl moiety is famously part of isoniazid (B1672263), a prodrug that ultimately inhibits mycobacterial InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis. nih.gov The piperidin-2-one ring is a privileged scaffold found in compounds targeting various conditions, including neurodegenerative diseases. nih.govrsc.org

Future research should employ a systematic approach to identify novel biochemical targets:

Target-Based Screening : Based on structural similarity to known bioactive agents, the compound should be screened against panels of enzymes and receptors implicated in specific diseases. For instance, compounds with an isonicotinoyl group have shown potential as antibacterial, antidiabetic, and anti-Alzheimer's agents. researchgate.net The piperidin-2-one core has been investigated for inhibiting β-amyloid aggregation and neuroinflammation in the context of Alzheimer's disease. nih.gov

Phenotypic Screening : High-content screening using various cell lines (e.g., cancer, neuronal, microbial) can reveal unexpected biological activities without a preconceived target. Hits from these screens can then be subjected to target deconvolution studies to identify the responsible protein or pathway.

Chemoproteomics : Techniques like activity-based protein profiling (ABPP) can be used to identify covalent binding partners of the compound directly within a complex biological system, providing direct evidence of target engagement.

Potential Therapeutic AreaHypothesized Biochemical Target ClassRationale
Infectious Disease Bacterial enzymes (e.g., Dihydrofolate reductase, InhA analogues)The isonicotinoyl group is a key feature of the antitubercular drug isoniazid. nih.govresearchgate.net
Neurodegenerative Disease Protein aggregation pathways (e.g., Aβ, tau), inflammatory mediators (e.g., MyD88, cytokines)Piperidin-2-one derivatives have shown activity against Aβ aggregation and neuroinflammation. nih.gov
Oncology Kinases, histone deacetylases (HDACs)The piperidine (B6355638) scaffold is common in many small-molecule kinase inhibitors.
Inflammatory Disorders Cyclooxygenase (COX) enzymes, pro-inflammatory cytokine pathwaysCompounds containing the isonicotinoyl motif have demonstrated anti-inflammatory properties. researchgate.net

Integration of Advanced Artificial Intelligence in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. mdpi.commdpi.com For this compound, AI can be leveraged to explore its chemical space, predict its properties, and design superior analogs.

Future research directions integrating AI include:

Generative Models : Using generative adversarial networks (GANs) or variational autoencoders (VAEs), researchers can design novel molecules based on the this compound scaffold. These models can be trained to generate derivatives with optimized properties, such as higher binding affinity for a specific target or improved pharmacokinetic profiles. researchgate.net

Predictive Modeling : AI algorithms can be trained to predict various properties of virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models can forecast biological activity, while other models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. This in silico screening allows for the prioritization of the most promising candidates for synthesis, saving significant time and resources. mdpi.com

Target Prediction and Validation : AI tools can analyze the structure of the compound and predict its most likely biological targets by comparing it against vast databases of known drug-target interactions. This can help prioritize experimental validation and uncover novel mechanisms of action. mdpi.com

AI/ML ApplicationSpecific Model/TechniqueObjective for this compound
De Novo Drug Design Generative Adversarial Networks (GANs), Reinforcement LearningGenerate novel analogs with potentially higher efficacy and better safety profiles. researchgate.net
Virtual Screening Deep Neural Networks (DNNs), Support Vector Machines (SVMs)Screen large virtual libraries of derivatives to identify candidates with high predicted activity. mdpi.com
Property Prediction Graph Convolutional Networks (GCNs)Predict ADMET properties (solubility, permeability, toxicity) to guide lead optimization.
Target Identification Proteochemometric modeling, Deep Learning-based predictionHypothesize and rank potential biochemical targets for experimental validation. researchgate.net

Exploration of Stereoisomeric Effects on Biological Interactions

The structure of this compound contains a chiral center at the C3 position of the piperidinone ring. Consequently, it exists as a pair of enantiomers, (R)- and (S)-3-Isonicotinoyl-1-methylpiperidin-2-one. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities due to the stereospecific nature of biological targets like enzymes and receptors. semanticscholar.org

A critical avenue for future research is the stereoselective investigation of this compound:

Stereoselective Synthesis : The development of robust methods for the asymmetric synthesis of each enantiomer in high purity is the first essential step. researchgate.netresearchgate.net This will enable the separate biological evaluation of the (R)- and (S)-isomers.

Differential Pharmacology : Each enantiomer must be independently tested to determine its potency, efficacy, and selectivity against identified biological targets. It is plausible that one enantiomer (the eutomer) will be significantly more active than the other (the distomer), or they may even possess different pharmacological profiles entirely. semanticscholar.org

Structural Biology : Once a primary target is confirmed, co-crystallization of each enantiomer with the target protein followed by X-ray crystallography can provide atomic-level insights into their binding modes. This structural information is invaluable for understanding the basis of stereospecific recognition and for guiding further structure-based drug design.

Aspect of Study(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)Rationale for Investigation
Binding Affinity (Kd) Low (High Affinity)High (Low Affinity)One enantiomer may fit better into the chiral binding pocket of a target protein.
Biological Activity (IC50) Potent InhibitorWeak or InactiveOptimal three-dimensional arrangement of functional groups is required for activity. semanticscholar.org
Metabolic Stability HighLow (Rapidly Metabolized)Metabolic enzymes (e.g., Cytochrome P450s) are often stereoselective.
Off-Target Effects MinimalPresentThe less active enantiomer (distomer) could be responsible for undesirable side effects.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 3-Isonicotinoyl-1-methylpiperidin-2-one?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions between isonicotinoyl derivatives and methylpiperidinone precursors. Key steps include:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Characterization :
    • NMR : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, the methyl group on the piperidinone ring appears as a singlet near δ 2.1–2.3 ppm .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
    • Elemental Analysis : Confirm purity (>95%) and stoichiometry.
  • Crystallography : X-ray diffraction (using SHELX or OLEX2) for absolute stereochemical confirmation.

Basic: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 37°C, and 60°C.
    • Monitor degradation via HPLC (C18 column, UV detection at λ = 254 nm) at intervals (0, 24, 48, 72 hrs).
    • Use Arrhenius kinetics to extrapolate shelf-life.
  • Key Metrics : Degradation products (identified via LC-MS), half-life (t₁/₂), and activation energy (Eₐ).
  • Validation : Triplicate runs with controls (e.g., inert atmosphere) to exclude oxidation/hydrolysis artifacts .

Advanced: How can conformational analysis of the piperidinone ring inform structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople parameters (q, θ, φ) to quantify non-planarity using crystallographic data or DFT-optimized geometries .
    • Example: A flattened boat conformation (q ≈ 0.5 Å, θ ≈ 90°) may enhance binding to target enzymes.
  • Dynamic NMR : Measure ring inversion barriers (ΔG‡) via variable-temperature ¹H NMR.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to identify dominant conformers in aqueous vs. lipid environments.
  • SAR Correlation : Overlay conformational data with IC₅₀ values (e.g., enzyme inhibition assays) to map bioactive conformers .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Stepwise Approach :
    • Validate Computational Models : Re-optimize DFT functionals (B3LYP vs. M06-2X) with larger basis sets (e.g., 6-311++G(d,p)) and solvent corrections (SMD).
    • Experimental Replication : Ensure reaction conditions (e.g., solvent purity, inert atmosphere) match computational assumptions.
    • Intermediate Trapping : Use low-temperature NMR or EPR to detect transient species (e.g., radicals, carbocations).
    • Sensitivity Analysis : Identify which computational parameters (e.g., dielectric constant, entropy) most impact reactivity predictions.
  • Case Study : Discrepancies in predicted vs. observed regioselectivity may arise from solvent-assisted proton transfers not modeled in simulations .

Advanced: What strategies are recommended for elucidating metabolic pathways of this compound in in vitro models?

Methodological Answer:

  • Phase I Metabolism :
    • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; quench reactions with acetonitrile at timed intervals.
    • Metabolite ID : LC-HRMS/MS (Q-TOF) with MSE data-independent acquisition. Key ions: [M+H]⁺, [M+O]⁺ (oxidation), [M+H–CH₃]⁺ (N-demethylation).
  • Phase II Metabolism :
    • Glucuronidation/Sulfation Assays : Co-incubate with UDPGA/PAPS and S9 fractions.
  • Enzyme Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Basic: How can researchers ensure reproducibility in crystallographic studies of this compound?

Methodological Answer:

  • Data Collection :
    • Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
    • Collect >95% completeness to 0.8 Å resolution.
  • Refinement :
    • SHELXL for anisotropic displacement parameters and hydrogen placement.
    • Validate with R₁ (<5%), wR₂ (<12%), and GooF (0.9–1.1).
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full experimental details (e.g., crystal growth conditions, data reduction workflow) .

Advanced: What methodologies are suitable for analyzing intermolecular interactions in co-crystals of this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H⋯O, π–π stacking) using CrystalExplorer.
  • Energy Frameworks : Compute interaction energies (CE-B3LYP) to rank stabilization contributions (e.g., hydrogen bonds vs. van der Waals).
  • Thermal Analysis : DSC/TGA to correlate packing motifs with melting/decomposition profiles.
  • Synthonic Engineering : Use Mercury CSD to design co-formers with complementary H-bond donors/acceptors .

Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?

Methodological Answer:

  • Experimental Section :
    • Include exact molar ratios, reaction times, and purification yields.
    • Report NMR shifts (δ) to two decimal places and coupling constants (J) in Hz.
  • Supplementary Data :
    • Provide HPLC chromatograms, IR spectra, and crystallographic CIFs.
    • Annotate MS/MS spectra with proposed fragmentation pathways.
  • Compliance : Follow IUCr guidelines for crystallography and ICMJE standards for chemical reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.